Cas no 2092218-21-6 (Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate)

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl4-(aminomethyl)-5-chlorothiophene-2-carboxylate
- Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
- 2092218-21-6
- EN300-1704284
- 2-Thiophenecarboxylic acid, 4-(aminomethyl)-5-chloro-, methyl ester
-
- インチ: 1S/C7H8ClNO2S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2H,3,9H2,1H3
- InChIKey: CWEGRLJLTBAIIL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C(=O)OC)S1)CN
計算された属性
- せいみつぶんしりょう: 204.9964274g/mol
- どういたいしつりょう: 204.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- 密度みつど: 1.382±0.06 g/cm3(Predicted)
- ふってん: 325.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 8.10±0.29(Predicted)
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704284-5.0g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1704284-0.05g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1704284-0.5g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 0.5g |
$877.0 | 2023-09-20 | ||
Enamine | EN300-1704284-10.0g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1704284-1g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 1g |
$914.0 | 2023-09-20 | ||
Enamine | EN300-1704284-5g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1704284-1.0g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1704284-0.1g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 0.1g |
$804.0 | 2023-09-20 | ||
Enamine | EN300-1704284-0.25g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 0.25g |
$840.0 | 2023-09-20 | ||
Enamine | EN300-1704284-10g |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
2092218-21-6 | 10g |
$3929.0 | 2023-09-20 |
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylateに関する追加情報
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate: A Comprehensive Overview
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate, with the CAS number 2092218-21-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its thiophene ring structure, which is a five-membered aromatic heterocycle containing one sulfur atom. The presence of the methyl ester group at position 2 and the aminomethyl substituent at position 4, along with the chlorine atom at position 5, makes this molecule unique and versatile in terms of chemical reactivity and potential applications.
The thiophene ring is a fundamental structural motif in this compound, contributing to its aromaticity and electronic properties. Thiophenes are known for their stability and ability to participate in various chemical reactions, making them valuable in the synthesis of complex organic molecules. The methyl ester group at position 2 introduces an electron-withdrawing effect, which can influence the reactivity of the thiophene ring. Additionally, the aminomethyl group at position 4 provides a site for further functionalization, enabling the synthesis of derivatives with diverse properties.
Recent studies have highlighted the potential of methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate as a precursor for the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel conjugated polymers for applications in organic electronics. The presence of the chlorine atom at position 5 introduces a degree of electron deficiency into the molecule, which can enhance its compatibility with other electronic components in polymer systems.
Another area of interest is the biological activity of this compound. Preliminary studies suggest that methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate may exhibit potential as a bioactive molecule, particularly in the context of drug discovery. The amino group can act as a hydrogen bond donor, which is a critical feature for interactions with biological targets. Furthermore, the chlorine substituent can modulate the molecule's lipophilicity and bioavailability, making it an attractive candidate for further exploration in medicinal chemistry.
In terms of synthesis, methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate can be prepared through a variety of routes. One common approach involves the substitution reaction on a thiophene derivative followed by esterification to introduce the methyl ester group. The introduction of the amino group typically requires careful control over reaction conditions to ensure selectivity and yield. Researchers have also explored alternative methods, such as microwave-assisted synthesis and catalytic processes, to optimize the production of this compound.
The physical properties of methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for quality control and characterization during both research and industrial-scale production.
From an environmental perspective, there is growing interest in understanding the degradation pathways and ecological impact of this compound. As with many organic compounds containing heteroaromatic rings, methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate may undergo biodegradation under specific conditions. However, further research is needed to fully characterize its environmental fate and assess its potential risks to ecosystems.
In conclusion, methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is a multifaceted compound with promising applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials and bioactive molecules. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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